tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key building blocks for drug discovery . .
Mode of Action
Indole derivatives, in general, are known to interact with a wide range of receptors . This interaction can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, in general, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting the activities of normal cells .
Action Environment
The synthesis of indole derivatives is often influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an indoline derivative with a suitable pyrrolidine precursor under controlled conditions. Key steps in the synthesis include:
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to introduce the desired substituents.
Cyclization: The alkylated intermediate undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the functional groups.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate: Another spirocyclic compound with a similar indoline core but different ring fusion.
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: Features a pyran ring instead of a pyrrolidine ring.
Uniqueness
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Its specific spirocyclic structure also provides distinct steric and electronic properties that can be exploited in drug design and material science.
Properties
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJXRVWVJVXJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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